An In-depth Technical Guide to the Chemical and Structural Properties of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid
An In-depth Technical Guide to the Chemical and Structural Properties of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid
Abstract
This technical guide provides a comprehensive analysis of the chemical and structural properties of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to predict its characteristics and propose methodologies for its synthesis and potential biological evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel heterocyclic compounds.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic structures that form the core of numerous biologically active compounds, including natural products and synthetic drugs[1]. The incorporation of various functional groups onto the pyrrole scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid, is a novel compound that combines the pyrrole-2-acetic acid moiety, found in non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin, with a sulfamoyl group, a well-known pharmacophore present in a variety of therapeutic agents, including antibacterial, and enzyme inhibitors[2][3].
The unique combination of a carboxylic acid and a sulfonamide group on a methylated pyrrole ring suggests a rich chemical landscape and the potential for diverse biological activities. This guide will delve into the predicted properties of this molecule, a plausible synthetic route, and its potential as a lead compound in drug discovery.
Physicochemical and Structural Properties
The chemical structure of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid is characterized by a central 1-methylpyrrole ring substituted at the 2-position with an acetic acid group and at the 4-position with a sulfamoyl group. The predicted physicochemical properties are summarized in the table below.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C7H10N2O4S | PubChemLite |
| Molecular Weight | 218.23 g/mol | PubChemLite |
| IUPAC Name | 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid | N/A |
| SMILES | CN1C=C(C=C1CC(=O)O)S(=O)(=O)N | PubChemLite |
| InChI | InChI=1S/C7H10N2O4S/c1-9-4-6(14(8,12)13)2-5(9)3-7(10)11/h2,4H,3H2,1H3,(H,10,11)(H2,8,12,13) | PubChemLite |
| InChIKey | QMEROBMSOMCRCV-UHFFFAOYSA-N | PubChemLite |
| Predicted XlogP | -1.3 | PubChemLite |
| Predicted Hydrogen Bond Donor Count | 3 | PubChemLite |
| Predicted Hydrogen Bond Acceptor Count | 5 | PubChemLite |
| Predicted Rotatable Bond Count | 3 | PubChemLite |
Structural Insights:
-
Acidity and Basicity: The carboxylic acid group confers acidic properties, while the lone pair of electrons on the pyrrole nitrogen is involved in the aromatic system, making it a very weak base[4]. The sulfamoyl group is also weakly acidic.
-
Solubility: The presence of multiple hydrogen bond donors and acceptors, along with the polar carboxylic acid and sulfamoyl groups, suggests that the compound will have moderate solubility in polar protic solvents. The low predicted XlogP value indicates a preference for hydrophilic environments.
-
Reactivity: The pyrrole ring is electron-rich and susceptible to electrophilic substitution. However, the presence of the electron-withdrawing sulfamoyl group at the 4-position will influence the regioselectivity of such reactions[5].
Proposed Synthesis Pathway
A viable forward synthesis could involve a [3+2] cycloaddition reaction to form the 4-sulfamoyl pyrrole core, followed by the introduction of the acetic acid side chain.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of a Münchnone Intermediate This step would involve the formation of a mesoionic oxazolium-5-olate (münchnone) from an appropriate N-acylamino acid.
Step 2: [3+2] Cycloaddition The in situ generated münchnone would then undergo a [3+2] cycloaddition with a sulfonamide-substituted alkyne to yield the 4-sulfamoyl pyrrole ring[6].
Step 3: Introduction of the Acetic Acid Moiety The acetic acid side chain could be introduced at the 2-position of the pyrrole ring through various methods, such as a Vilsmeier-Haack formylation followed by a Wittig reaction and subsequent hydrolysis, or via a Friedel-Crafts acylation with a suitable two-carbon synthon.
Step 4: N-Methylation The final step would be the methylation of the pyrrole nitrogen, which can be achieved using a methylating agent such as methyl iodide in the presence of a base.
Caption: A proposed synthetic workflow for 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid.
Potential Biological Activity and Mechanism of Action
The chemical structure of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid contains pharmacophores that suggest several potential biological activities.
-
Anti-inflammatory Activity: The pyrrole-2-acetic acid scaffold is a known structural motif in NSAIDs[1][7]. It is plausible that this compound could exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, similar to tolmetin.
-
Enzyme Inhibition: The sulfamoyl group is a key feature of many enzyme inhibitors. For instance, sulfonamides are known to inhibit carbonic anhydrase, and sulfamoyl derivatives have been investigated as inhibitors of various other enzymes[2]. The presence of this group in the target molecule suggests it could be a candidate for screening against a range of enzymatic targets.
-
Antibacterial Activity: Heterocyclic compounds containing sulfonyl or sulfonamide moieties have demonstrated a broad spectrum of antibacterial activity[3]. This suggests that 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid could be explored for its potential as an antibacterial agent.
Hypothetical Mechanism of Action as a COX Inhibitor
As a hypothetical example, if the compound were to act as a COX inhibitor, its carboxylic acid group would likely be crucial for binding to the active site of the enzyme, while the sulfamoyl-pyrrole core would occupy a hydrophobic channel, contributing to the binding affinity and selectivity.
Caption: A simplified diagram of a potential anti-inflammatory mechanism of action.
Conclusion
While 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid is a compound with limited currently available data, its structural features suggest it is a molecule of significant interest for chemical and pharmacological research. This guide has provided a theoretical framework for its properties, a plausible synthetic strategy, and an overview of its potential biological activities. Further experimental investigation is warranted to validate these predictions and to fully elucidate the chemical and biological profile of this novel heterocyclic compound.
References
-
Risk of Late-Onset Alzheimer's Disease by Plasma Cholesterol: Rational In Silico Drug Investigation of Pyrrole-Based HMG-CoA Reductase Inhibitors. ResearchGate. [Link]
-
Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors. PubMed. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. [Link]
-
Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. SpringerLink. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
-
Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. [Link]
-
Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. PubMed. [Link]
-
2-(1H-pyrrol-2-yl)acetic acid | C6H7NO2. PubChem. [Link]
-
Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. PMC. [Link]
-
Acidic and Basic Character of Pyrrole. Scribd. [Link]
-
Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). PMC. [Link]
-
Strategies for Synthesis of Sulfamate‐Fused Pyrroles. ResearchGate. [Link]
-
Heterocyclic Compounds. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetic acid [cymitquimica.com]
